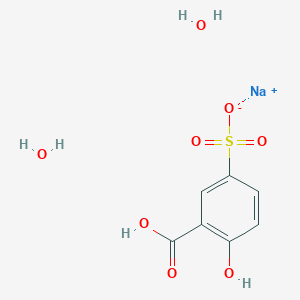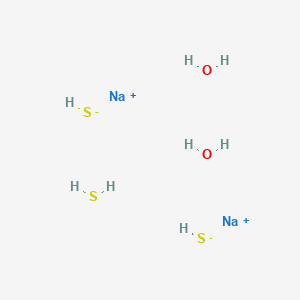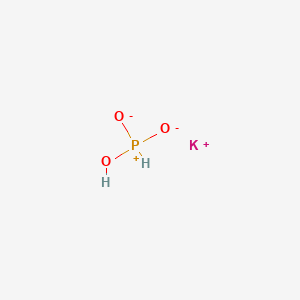
3,3,3-Trichloropropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trichloropropylsilane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silane coupling agents. The compound is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,3-Trichloropropylsilane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. The reaction is catalyzed by chloroplatinic acid and other homogeneous platinum complex catalysts. The reaction conditions usually involve room temperature and the use of solvents like cyclohexanone, isopropanol, and tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of trichlorosilane and chloropropylene in a mole ratio of 1.1:1.1 to 1.0:1.5. The reaction is carried out in the presence of chloroplatinic acid and amine catalysts, resulting in a production yield of 70-76% .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trichloropropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Chloroplatinic acid and other platinum complexes are used in addition reactions.
Major Products:
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trichloropropylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of silane coupling agents and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of adhesives, sealants, and coatings
Wirkmechanismus
The mechanism of action of 3,3,3-Trichloropropylsilane involves its reactivity with various nucleophiles and electrophiles. The compound’s silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of siloxane bonds. These interactions are crucial in the modification of surfaces and the synthesis of complex organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Propyltrichlorosilane (C₃H₇Cl₃Si): Similar in structure but lacks the additional chlorine atoms on the propyl group.
Chloropropyltrichlorosilane (C₃H₆Cl₄Si): Another closely related compound with similar reactivity and applications.
Uniqueness: 3,3,3-Trichloropropylsilane is unique due to its high reactivity and versatility in forming siloxane bonds. Its additional chlorine atoms provide enhanced reactivity compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
3,3,3-trichloropropylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c4-3(5,6)1-2-7/h1-2H2,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFOKCJIRECBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[SiH3])C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)



![4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)








